An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trichloro-3-nitropyridine
An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trichloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichloro-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its pyridine core, substituted with three chlorine atoms and a nitro group, offers multiple reactive sites, making it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The electron-withdrawing nature of both the chlorine atoms and the nitro group renders the pyridine ring susceptible to nucleophilic substitution reactions, a key transformation in the construction of diverse molecular architectures.
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4,6-Trichloro-3-nitropyridine, offering insights into its handling, characterization, and reactivity. As a Senior Application Scientist, the following sections are structured to not only present factual data but also to provide the underlying scientific context and practical experimental guidance.
Core Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₅HCl₃N₂O₂ | [1] |
| Molecular Weight | 227.43 g/mol | [1] |
| CAS Number | 60186-13-2 | [1] |
| Appearance | Solid | |
| Melting Point | 84-85 °C | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
| Solubility | General solubility in organic solvents is expected, but quantitative data is not readily available. | |
| Storage | Inert atmosphere, 2-8°C |
Synthesis and Reactivity
The synthesis of 2,4,6-Trichloro-3-nitropyridine is not extensively detailed in publicly available literature; however, analogous syntheses of related polychlorinated nitropyridines suggest that it can be prepared through the nitration of a corresponding trichloropyridine precursor. For instance, the synthesis of 2,6-dichloro-3-nitropyridine involves the nitration of 2,6-dichloropyridine using a nitrating agent such as nitric acid in the presence of sulfuric acid.[2] A similar approach, starting from 2,4,6-trichloropyridine, would be a logical synthetic route.
The reactivity of 2,4,6-Trichloro-3-nitropyridine is dominated by nucleophilic aromatic substitution (SNAr). The pyridine ring is highly electron-deficient due to the inductive and resonance effects of the three chlorine atoms and the powerful electron-withdrawing nitro group. This makes the carbon atoms of the ring, particularly those bearing chlorine atoms, highly electrophilic and susceptible to attack by nucleophiles. The positions ortho and para to the nitro group are especially activated. The sequential and regioselective displacement of the chlorine atoms can be achieved by controlling the reaction conditions and the nature of the nucleophile, offering a pathway to a wide array of substituted pyridine derivatives.
Experimental Protocols for Characterization
To ensure the identity and purity of 2,4,6-Trichloro-3-nitropyridine, as well as to determine its key physicochemical properties, a series of analytical experiments are essential. The following protocols are provided as a guide for researchers in a laboratory setting.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound. A sharp melting range close to the literature value suggests high purity, while a broad and depressed melting range indicates the presence of impurities.[3]
Methodology:
-
Sample Preparation: Finely powder a small amount of the crystalline 2,4,6-Trichloro-3-nitropyridine.[4]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the capillary on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.[5]
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 10-15°C below the expected melting point (84-85°C), then reduce the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a liquid. This range is the melting point of the sample.
Solubility Assessment
Determining the solubility of 2,4,6-Trichloro-3-nitropyridine in various organic solvents is crucial for its application in synthesis and for purification processes like recrystallization.
Methodology:
-
Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Sample Preparation: To a series of small, sealed vials, add a pre-weighed amount of 2,4,6-Trichloro-3-nitropyridine (e.g., 10 mg).[6]
-
Solvent Addition: Add a measured volume of a selected solvent (e.g., 0.1 mL) to the first vial.[6]
-
Observation: Vigorously agitate the vial (e.g., using a vortex mixer) for 1-2 minutes and visually inspect for complete dissolution.[7] If the solid dissolves, the compound is soluble at that concentration. If not, continue adding the solvent in measured increments (e.g., 0.1 mL) and agitating until the solid dissolves or a large volume of solvent has been added.
-
Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared and equilibrated. The concentration of the dissolved compound in the supernatant can then be determined using a suitable analytical technique like HPLC-UV.[8]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the single proton on the pyridine ring, the ¹H NMR spectrum is expected to be simple, showing a singlet in the aromatic region. The exact chemical shift will be influenced by the deshielding effects of the three chlorine atoms and the nitro group.
-
¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton. Five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached electronegative atoms and the nitro group.
Methodology for NMR Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-20 mg of 2,4,6-Trichloro-3-nitropyridine for ¹H NMR (20-50 mg for ¹³C NMR).[9]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).[9]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.[9][10]
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.[11]
-
Analysis: Acquire the NMR spectrum according to the instrument's standard operating procedures.[9]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C-Cl stretches: Typically appear in the fingerprint region (below 1000 cm⁻¹).
-
C=N and C=C stretches (aromatic ring): Expected in the 1400-1600 cm⁻¹ region.
-
N-O stretches (nitro group): Strong, characteristic absorptions are expected around 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric).[12]
Methodology for Solid-State IR (ATR):
-
Sample Placement: Place a small amount of the powdered 2,4,6-Trichloro-3-nitropyridine directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum according to the instrument's software instructions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound, further confirming its structure.
-
Molecular Ion Peak: In techniques like Electron Ionization (EI), a molecular ion peak (M⁺) corresponding to the molecular weight of 227.43 g/mol is expected. The isotopic pattern of the three chlorine atoms will be a distinctive feature.
-
Fragmentation: Common fragmentation pathways may include the loss of the nitro group (-NO₂), chlorine atoms (-Cl), or cleavage of the pyridine ring.
Methodology for GC-MS:
-
Sample Preparation: Prepare a dilute solution of 2,4,6-Trichloro-3-nitropyridine in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Analysis: The compound will be separated on the GC column and then ionized and detected by the mass spectrometer. The resulting mass spectrum will provide the molecular weight and fragmentation data.[13]
Safety and Handling
2,4,6-Trichloro-3-nitropyridine is a chemical that requires careful handling in a laboratory setting. The following hazard and precautionary statements are based on available safety data.[1][14]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
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